molecular formula C19H13FN4O3S B3413869 N-(4-fluoro-3-nitrophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 946275-46-3

N-(4-fluoro-3-nitrophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3413869
CAS No.: 946275-46-3
M. Wt: 396.4 g/mol
InChI Key: PXMRZTWRMZKBSI-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. The molecule is substituted at the 6-position with a phenyl group and at the 2-position with a carboxamide moiety bearing a 4-fluoro-3-nitrophenyl substituent. This structure combines electron-withdrawing groups (fluoro, nitro) and aromatic systems, which are often associated with enhanced biological activity and pharmacokinetic properties .

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O3S/c1-11-17(18(25)21-13-7-8-14(20)16(9-13)24(26)27)28-19-22-15(10-23(11)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMRZTWRMZKBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-ylamine with 4-methoxyphenacyl bromide in ethanol as a solvent . The reaction is carried out under reflux conditions to yield the desired imidazo[2,1-b][1,3]thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The fluoro group can be substituted with other nucleophiles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds structurally related to N-(4-fluoro-3-nitrophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide have demonstrated significant antiproliferative activity against various cancer cell lines.

Notable Findings:

  • Cytotoxicity: Several derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) .
  • Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to inhibit critical pathways involved in cancer cell proliferation and survival.

Other Pharmacological Activities

Beyond anticancer effects, compounds within this class have also been investigated for other pharmacological properties such as:

  • Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties .
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory effects that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of imidazo[2,1-b][1,3]thiazole derivatives. Here are some summarized findings:

StudyCompoundActivityIC50 Value
Romagnoli et al. (2020)2-substituted imidazo[2,1-b][1,3]thiadiazolesAntiproliferative0.86 µM against CDK1
Patel et al. (2020)6-substituted derivativesCytotoxicity against NCI-60 panelGI50 values 1.4 - 4.2 µM
Kundapur et al. (2012)Novel imidazo derivativesAnticancer activitySubmicromolar range

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole derivatives used in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

The imidazo[2,1-b][1,3]thiazole core distinguishes the target compound from analogues with related scaffolds:

  • Imidazo[2,1-b][1,3,4]thiadiazole: describes 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, which replaces the thiazole ring with a thiadiazole.
  • Benzothiazole Derivatives: Compounds like those in (e.g., N-cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide) feature a benzothiazole core instead of imidazothiazole. The benzo-fused system increases hydrophobicity and may influence metabolic stability .

Substituent Analysis

Carboxamide Substituents:
  • 4-Fluoro-3-nitrophenyl vs. In contrast, analogues like N-[(furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide () use a furanmethyl group, which introduces oxygen-based polarity but lacks nitro’s electron-withdrawing effects .
  • Bulkier Substituents : N,N-bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide () features a bis-methoxyethyl group, increasing molecular weight (373.47 g/mol) and solubility compared to the target compound’s nitro-phenyl substituent .
Phenyl Group at 6-Position:

The 6-phenyl substituent is conserved across many analogues (e.g., ), suggesting its role in π-π stacking interactions. Variations in para-substituents (e.g., 4-methoxyphenyl in ) modulate electronic and steric effects .

Pharmacological and Physicochemical Properties

Bioactivity

  • Target Compound : The nitro group may confer antiparasitic or antimicrobial activity, as seen in nitrophenyl-containing drugs. Fluorine enhances membrane permeability and metabolic stability .
  • Analogues: SIRT1 Agonists: describes an imidazothiazole-based SIRT1 agonist with a hydroxypyrrolidinyl group, highlighting the scaffold’s versatility in targeting epigenetic enzymes .

Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Key Substituents
Target Compound ~391.4 (estimated) ~4.8 (Ref) 5 4-Fluoro-3-nitrophenyl, 6-phenyl
N-[(furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide 373.47 ~3.2 4 Furanmethyl
N,N-bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide 373.47 ~1.5 5 Bis-methoxyethyl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluoro-3-nitrophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling imidazo[2,1-b]thiazole precursors with fluoronitrophenyl groups. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C for 12–24 hours .
  • Heterocyclic ring closure : Catalyzed by palladium or copper salts under inert atmospheres (e.g., N₂) to minimize oxidation byproducts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
    • Critical Parameters : Solvent choice (DMF for solubility vs. methanol for cost), catalyst loading (1–5 mol%), and temperature control (reflux vs. room temperature) significantly impact yield (40–75% reported) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm aromatic protons (δ 7.2–8.5 ppm for fluorophenyl and imidazothiazole moieties) and carboxamide NH (δ 10–11 ppm). ¹³C NMR should show carbonyl carbons at ~165–170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different experimental models (e.g., enzyme assays vs. cell-based studies)?

  • Methodological Answer :

  • Dose-Response Optimization : Test concentrations from 1 nM–100 µM to account for solubility limits in cell media vs. buffer systems .
  • Metabolic Stability Assays : Use liver microsomes or S9 fractions to identify rapid degradation (e.g., nitro group reduction) that may reduce cellular efficacy .
  • Target Engagement Validation : SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with target kinases (e.g., EGFR, VEGFR). Focus on fluorophenyl and nitro group interactions with hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes and identify residues critical for selectivity .
  • SAR Analysis : Modify substituents (e.g., nitro→cyano) based on electrostatic potential maps to reduce off-target effects .

Q. What experimental approaches mitigate challenges in handling hygroscopic or light-sensitive intermediates during synthesis?

  • Methodological Answer :

  • Moisture Control : Use gloveboxes (<1% humidity) for steps involving hygroscopic intermediates (e.g., carboxamide precursors) .
  • Light-Sensitive Steps : Conduct reactions in amber glassware or under red light for nitroaryl intermediates prone to photodegradation .
  • Stabilization : Add antioxidants (e.g., BHT) to reaction mixtures or store intermediates under argon at –20°C .

Q. How do researchers reconcile discrepancies in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism in the carboxamide group) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry or conformational isomers .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., nitro group orientation) using single crystals grown via vapor diffusion (e.g., ether into DCM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluoro-3-nitrophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluoro-3-nitrophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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